4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-ethoxybenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promise in the treatment of various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-(3-ethoxyphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione: This compound has similar structural features but different substituents, which can lead to variations in biological activity and chemical reactivity.
2-methoxy-6-[(quinolin-8-ylimino)methyl]phenol: Another Schiff base ligand with different aromatic substituents, used in coordination chemistry and catalysis.
Properties
IUPAC Name |
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-17-11-6-4-5-10(7-11)8-13-16-9(2)14-15-12(16)18/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHXDMNEMXUSY-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NN2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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